molecular formula C21H16F3N5O2S B2543278 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852376-52-4

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2543278
CAS No.: 852376-52-4
M. Wt: 459.45
InChI Key: JRNZNWSAQNDUDL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a thio-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. The 4-methoxy substituent enhances lipophilicity and may influence electronic interactions, while the trifluoromethyl group contributes to metabolic stability and binding affinity via electron-withdrawing effects.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2S/c1-31-16-7-5-13(6-8-16)20-27-26-17-9-10-19(28-29(17)20)32-12-18(30)25-15-4-2-3-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZNWSAQNDUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize its effects.

  • Chemical Formula : C14H15F3N5OS
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 1204296-37-6

The compound features a triazole ring fused with a pyridazine moiety and is substituted with various functional groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For example, derivatives of triazoles have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds related to triazoles demonstrated IC50 values ranging from 0.39 to 3.16 μM, indicating potent cytotoxicity against these cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar triazole derivatives has shown effectiveness against bacteria and fungi:

  • Mycobacterium tuberculosis : A related compound exhibited an inhibition rate of 87% compared to rifampicin (98%) as a reference drug .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells.

Study 1: Anticancer Efficacy

A recent study synthesized several triazolo derivatives and tested their anticancer efficacy on the HCT116 colon cancer cell line. The most potent derivative showed an IC50 value of 4.363 μM . The study concluded that modifications in the substituents significantly influenced the anticancer activity.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable bactericidal activity to standard antibiotics like streptomycin .

Data Summary Table

Compound NameBiological ActivityIC50 (μM)Reference
Triazole Derivative AAnticancer (MCF-7)0.39
Triazole Derivative BAntimicrobial (Mycobacterium tuberculosis)31.25
Triazole Derivative CAnticancer (HCT116)4.363

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is crucial for enhancing anticancer properties. For example:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity against breast and colon cancer cells .

Anti-inflammatory Effects

Compounds containing the triazole and pyridazine functionalities have shown significant anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and modulate pathways involved in chronic inflammation. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This positions the compound as a potential candidate for developing new antimicrobial agents .

Antimicrobial Efficacy

A study evaluated various triazole derivatives, including this compound's analogs, revealing potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the importance of further exploring these compounds in clinical settings .

Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and increased apoptosis markers. These results support the potential application of these compounds in cancer therapeutics .

Inflammation Models

Animal models treated with triazole derivatives exhibited reduced inflammation markers compared to controls, indicating promising avenues for further research into their anti-inflammatory capabilities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Core Structure R1 (Position 3) R2 (Position 6) Molecular Weight (g/mol) Notable Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl S-CH2-C(O)-NH-(3-CF3-Ph) ~435 (estimated) N/A (Theoretical) -
3-(3-Fluorophenyl) Analog () [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl S-CH2-C(O)-NH-(3-CF3-Ph) ~419 (estimated) N/A
N-Methyl Analog () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl NH-(3-Ph-CH2-C(O)-NMe) ~353 (estimated) Lin-28 inhibition
Flumetsulam () [1,2,4]Triazolo[1,5-a]pyrimidine - SO2-NH-(2,6-Difluorophenyl) 325.3 Herbicide (ALS inhibitor)

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